molecular formula C20H18ClN3O4 B6514980 [(3-chlorophenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 562092-75-5

[(3-chlorophenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B6514980
CAS No.: 562092-75-5
M. Wt: 399.8 g/mol
InChI Key: YALBTDHOQQCWAP-UHFFFAOYSA-N
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Description

The compound is a derivative of naphthyridine, which is a nitrogen-containing heterocyclic compound. Naphthyridines and their derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities .


Molecular Structure Analysis

The compound contains a naphthyridine core, which consists of two fused pyridine rings. It also has various substituents including a carbamoyl group and an ethyl group .


Chemical Reactions Analysis

Naphthyridines can undergo various chemical reactions including electrophilic and nucleophilic substitutions, oxidations, and reductions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the carbamoyl group could potentially increase its polarity .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many naphthyridine derivatives exhibit a variety of biological activities .

Properties

IUPAC Name

[2-(3-chloroanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c1-3-24-10-16(18(26)15-8-7-12(2)22-19(15)24)20(27)28-11-17(25)23-14-6-4-5-13(21)9-14/h4-10H,3,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALBTDHOQQCWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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